An In-depth Technical Guide to the Synthesis and Characterization of 10(Z)-Nonadecenoyl Chloride
An In-depth Technical Guide to the Synthesis and Characterization of 10(Z)-Nonadecenoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide on the synthesis and characterization of 10(Z)-Nonadecenoyl chloride, a long-chain unsaturated acyl chloride. This document details the synthetic protocol, purification methods, and thorough characterization using modern analytical techniques. All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
10(Z)-Nonadecenoyl chloride is a reactive derivative of 10(Z)-Nonadecenoic acid, a monounsaturated fatty acid. Acyl chlorides are valuable intermediates in organic synthesis, serving as precursors for the formation of esters, amides, and other carbonyl derivatives. The presence of the cis-double bond in the C19 backbone of 10(Z)-Nonadecenoyl chloride makes it a particularly interesting building block for the synthesis of complex lipids, signaling molecules, and potential therapeutic agents. This guide provides a detailed methodology for its preparation and characterization, ensuring a high-purity product suitable for further synthetic applications.
Synthesis of 10(Z)-Nonadecenoyl Chloride
The synthesis of 10(Z)-Nonadecenoyl chloride is achieved through the reaction of its corresponding carboxylic acid, 10(Z)-Nonadecenoic acid, with thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.[1][2][3] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.[2]
Reaction Scheme
The overall reaction is as follows:
10(Z)-Nonadecenoic acid + Thionyl chloride → 10(Z)-Nonadecenoyl chloride + Sulfur dioxide + Hydrogen chloride
Caption: Synthesis of 10(Z)-Nonadecenoyl chloride.
Experimental Protocol
This protocol is adapted from the synthesis of oleoyl chloride, a structurally similar unsaturated acyl chloride.[4][5]
Materials:
-
10(Z)-Nonadecenoic acid
-
Thionyl chloride (SOCl₂), freshly distilled
-
Anhydrous toluene (optional, as solvent)
-
Dry glassware
Equipment:
-
Round-bottom flask with a reflux condenser and a gas outlet
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with a sodium hydroxide solution).
-
Reagents: Charge the flask with 10(Z)-Nonadecenoic acid (1.0 equivalent). Add an excess of thionyl chloride (approximately 1.5-2.0 equivalents). The reaction can be performed neat or with an anhydrous solvent like toluene.[9]
-
Reaction: Heat the mixture gently under reflux (typically at 70-80 °C if neat, or the boiling point of the solvent) with stirring.[10] The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.[9] A rotary evaporator can be used for this purpose, but care must be taken to protect the vacuum pump from the corrosive fumes.[9]
-
To ensure complete removal of residual thionyl chloride, anhydrous toluene can be added to the crude product and subsequently removed under vacuum.[9]
-
The crude 10(Z)-Nonadecenoyl chloride can be purified by vacuum distillation.[6][7][8] Due to the high boiling point and potential for thermal degradation of the unsaturated acyl chloride, a short-path distillation apparatus is recommended.[6]
-
Caption: Experimental workflow for synthesis and purification.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 10(Z)-Nonadecenoyl chloride. The following analytical techniques are recommended.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₉H₃₅ClO |
| Molecular Weight | 314.93 g/mol |
| Appearance | Predicted to be a colorless to pale yellow liquid |
Spectroscopic Data
Due to the limited availability of experimental spectra for 10(Z)-Nonadecenoyl chloride, the following data is based on predictions and comparison with the closely related oleoyl chloride.[11][12][13][14]
The ¹H NMR spectrum is a powerful tool for confirming the structure of the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.35 | m | 2H | -CH=CH- |
| ~2.88 | t | 2H | -CH₂-COCl |
| ~2.01 | m | 4H | -CH₂-CH=CH-CH₂- |
| ~1.70 | p | 2H | -CH₂-CH₂-COCl |
| ~1.2-1.4 | m | 20H | -(CH₂)₁₀- |
| ~0.88 | t | 3H | -CH₃ |
The ¹³C NMR spectrum provides information about the carbon skeleton.
| Chemical Shift (ppm) | Assignment |
| ~173.8 | -COCl |
| ~130.0 | -CH=CH- |
| ~47.0 | -CH₂-COCl |
| ~34.0 | -CH₂-CH₂-COCl |
| ~31.9 | -(CH₂)n- |
| ~29.7 | -(CH₂)n- |
| ~29.5 | -(CH₂)n- |
| ~29.3 | -(CH₂)n- |
| ~29.1 | -(CH₂)n- |
| ~27.2 | -CH₂-CH=CH-CH₂- |
| ~24.8 | -(CH₂)n- |
| ~22.7 | -CH₂-CH₃ |
| ~14.1 | -CH₃ |
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3005 | Medium | C-H stretch (alkene) |
| ~2925, ~2855 | Strong | C-H stretch (alkane) |
| ~1800 | Strong | C=O stretch (acyl chloride) |
| ~1655 | Weak | C=C stretch (alkene) |
| ~720 | Medium | C-H bend (cis-alkene) |
The characteristic strong absorption band around 1800 cm⁻¹ is a clear indicator of the formation of the acyl chloride functional group.[15]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): m/z ≈ 314 (corresponding to C₁₉H₃₅³⁵Cl) and a smaller peak at m/z ≈ 316 (corresponding to C₁₉H₃₅³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.
-
Major Fragmentation Pathways:
-
Loss of Cl radical (M-35) to give an acylium ion at m/z ≈ 279.
-
Cleavage of the C-C bond alpha to the carbonyl group.
-
Fragmentation at the double bond.
-
Caption: Characterization workflow.
Safety Precautions
-
Thionyl chloride is highly corrosive and toxic. It reacts violently with water to produce HCl and SO₂ gases. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Acyl chlorides are lachrymatory and corrosive. They react with moisture in the air to produce HCl. Handle with care in a dry, inert atmosphere.
-
Vacuum distillation requires careful setup to prevent implosion. Use appropriate glassware and ensure all connections are secure.[6][7][8]
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of 10(Z)-Nonadecenoyl chloride. By following the outlined experimental protocol and utilizing the provided characterization data, researchers can confidently prepare and verify the purity of this valuable synthetic intermediate. The structured presentation of data and visual workflows are intended to facilitate the seamless integration of this compound into various research and development pipelines, particularly in the synthesis of novel lipids and bioactive molecules.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [almerja.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Oleoyl chloride | C18H33ClO | CID 5364783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. OLEOYL CHLORIDE(112-77-6) 13C NMR [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
